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molecular formula C9H11NO3 B8622785 Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 64482-57-1

Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8622785
M. Wt: 181.19 g/mol
InChI Key: GZNYKVWSDUVKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050346B2

Procedure details

N,N-dimethylformamide (5.5 mL, 71 mmol) in dichloromethane (126 mL) at 0° C. was treated dropwise with oxalyl dichloride (6 mL, 71 mmol). The mixture was stirred at 0° C. for 30 minutes and then at ambient temperature for 1 hour. The mixture was again cooled to 0° C. and treated with a mixture of Example 1a (20 g, 64.6 mmol) in dichloromethane (126 mL). The reaction mixture was stirred at 0° C. for 2 hours and then at ambient temperature for 48 hours. The reaction mixture was again cooled to 0° C. and slowly quenched with 4 N aqueous sodium hydroxide solution. The mixture was then extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was triturated with a mixture of 9:1 hexanes/ethyl acetate, filtered, and dried under high vacuum to give 8.67 g (74%) of the title compound.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].C(Cl)(=O)C(Cl)=O.[CH3:12][C:13]1[N:14]([Si](C(C)C)(C(C)C)C(C)C)[CH:15]=[CH:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]>ClCCl>[CH:3]([C:16]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:13]([CH3:12])[NH:14][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
126 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
mixture
Quantity
20 g
Type
reactant
Smiles
CC=1N(C=CC1C(=O)OCC)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
126 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at ambient temperature for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with 4 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a mixture of 9:1 hexanes/ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C(=C(NC1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.67 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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